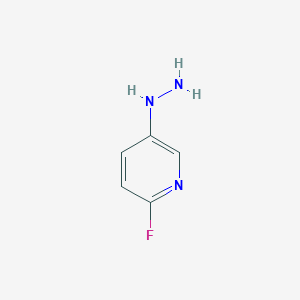

2-Fluoro-5-hydrazinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-fluoropyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFHFNYJGVMRFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695105 | |

| Record name | 2-Fluoro-5-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940958-93-0 | |

| Record name | 2-Fluoro-5-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of (5-fluoropyridin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of (5-fluoropyridin-2-yl)hydrazine in Modern Drug Discovery

(5-fluoropyridin-2-yl)hydrazine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining a pyridine ring, a hydrazine moiety, and a fluorine atom, confers unique physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. The pyridine ring is a common scaffold in many approved drugs, offering favorable interactions with biological targets. The hydrazine group is a versatile functional handle for forming various heterocyclic systems and for acting as a linker or pharmacophore.[1] The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, often leading to improved drug candidates.

This guide provides a comprehensive overview of the core physical characteristics of (5-fluoropyridin-2-yl)hydrazine, offering both established data and detailed experimental protocols for its characterization. Understanding these fundamental properties is critical for its effective use in synthesis, formulation, and preclinical development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of (5-fluoropyridin-2-yl)hydrazine is presented below. This data has been aggregated from various chemical databases and suppliers. It is important to note that while some properties like molecular weight are exact, others such as melting point can be a range and may vary slightly depending on the purity of the sample and the measurement conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆FN₃ | [2] |

| Molecular Weight | 127.12 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 145-149 °C | [1] |

| Boiling Point | Data not available | - |

| Solubility | Slightly soluble in water; soluble in common organic solvents such as ethanol and dichloromethane. | [1] |

| pKa | Data not available | - |

| LogP (XLogP3-AA) | 0.5 | [2] (Computed) |

| Hydrogen Bond Donors | 2 | [2] (Computed) |

| Hydrogen Bond Acceptors | 4 | [2] (Computed) |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | [2] (Computed) |

Experimental Protocols for Physicochemical Characterization

The following section details standardized, field-proven methodologies for the experimental determination of the key physical properties of (5-fluoropyridin-2-yl)hydrazine. The rationale behind critical steps is explained to ensure robust and reproducible results.

Determination of Melting Point

The melting point is a fundamental indicator of a solid's purity. For a pure crystalline substance, the melting range is typically narrow (0.5-1.0 °C).

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the (5-fluoropyridin-2-yl)hydrazine sample is completely dry and finely powdered. Grinding in an agate mortar and pestle is recommended.

-

Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

-

Instrumentation:

-

Utilize a calibrated digital melting point apparatus.

-

-

Measurement:

-

Place the capillary tube in the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to approximate the melting point.

-

Allow the apparatus to cool.

-

For the accurate measurement, set a slower heating rate (1-2 °C/min) starting from a temperature approximately 15-20 °C below the estimated melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2.

-

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate melting point determination.

Figure 1: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative and semi-quantitative understanding of solubility is crucial for reaction setup, purification, and formulation.

Methodology: Small-Scale Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane).

-

Procedure:

-

To a small, clean test tube, add approximately 10 mg of (5-fluoropyridin-2-yl)hydrazine.

-

Add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or vigorously shaking.

-

Observe for dissolution.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Categorize the solubility as:

-

Very Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely upon addition of up to 1 mL of solvent.

-

Slightly Soluble: Only a portion of the material dissolves.

-

Insoluble: No apparent dissolution.

-

-

Causality: This method provides a rapid assessment of the compound's polarity and its suitability for various solvent systems. For quantitative analysis, techniques like shake-flask followed by HPLC or UV-Vis spectroscopy would be employed.

Spectroscopic Characterization

Spectroscopic data provides unequivocal evidence of a compound's structure and purity.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of (5-fluoropyridin-2-yl)hydrazine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the compound's solubility.

-

Ensure complete dissolution; gentle vortexing may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

-

¹⁹F NMR:

-

Pulse Program: zg30

-

Number of Scans: 64-128

-

Relaxation Delay: 1.0 s

-

Causality: The use of a deuterated solvent prevents large solvent signals from obscuring the analyte's proton signals. Filtering removes any particulate matter that could degrade the magnetic field homogeneity and thus the spectral resolution.

b) Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of (5-fluoropyridin-2-yl)hydrazine with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum.

-

The data is typically presented as transmittance (%) versus wavenumber (cm⁻¹).

Causality: The KBr acts as an IR-transparent matrix, allowing the IR beam to pass through the sample. The high pressure used to form the pellet minimizes scattering of the IR radiation.

Figure 2: Sample Preparation for Spectroscopic Analysis.

Safety, Handling, and Storage

-

Handling:

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents, as hydrazines can react vigorously.

-

Protect from light.

-

-

Toxicity:

Conclusion

(5-fluoropyridin-2-yl)hydrazine is a key intermediate with significant potential in drug discovery. A thorough understanding of its physical characteristics is paramount for its successful application. This guide has consolidated the available data and provided robust, field-tested protocols for its experimental characterization. While foundational data such as molecular weight and melting point are established, further experimental determination of properties like boiling point, quantitative solubility, pKa, and detailed spectral analyses will provide a more complete physicochemical profile. Researchers are encouraged to perform these characterizations to ensure a comprehensive understanding of this valuable synthetic building block.

References

-

PubChem. (5-fluoro-2-hydrazinylpyridine | C5H6FN3 | CID 19916786). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2-Amino-5-fluoropyridine | C5H5FN2 | CID 2737701). National Center for Biotechnology Information. Retrieved from [Link]

-

Anusandhanvallari. ("Synthesis and Characterization of Hydrazine Derivatives."). Retrieved from [Link]

-

MDPI. (Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry). Retrieved from [Link]

-

NIH. (Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR). Retrieved from [Link]

-

Alchemist-chem. (5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China). Retrieved from [Link]

-

MDPI. (Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity). Retrieved from [Link]

-

H-Bonding and Charging Mediated Aggregation and Emission for Fluorescence Turn-on Detection of Hydrazine Hydrate - Deyan Zhou,† Yangyang Wang,†,‡ Jiong Jia,† Wenzhu Yu,† Baofeng Qu,† Xia Li,† Xuan Sun - The Royal Society of Chemistry. Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

NIH. (Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies). Retrieved from [Link]

-

MDPI. (Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction). Retrieved from [Link]

-

ResearchGate. (FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. The 1...). Retrieved from [Link]

-

ResearchGate. ((a) 1H NMR spectra and (b) 13C-NMR spectra of Ligand(II).). Retrieved from [Link]

-

Bulgarian Chemical Communications. (Determination of the pKa values of some pyridine derivatives by computational methods). Retrieved from [Link]

-

NIH. (Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes). Retrieved from [Link]

-

PubMed. (Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-5-hydrazinylpyridine (CAS: 145934-90-3)

Introduction

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds are indispensable tools for crafting novel therapeutic agents with optimized pharmacological profiles.[1][2] Among these, 2-Fluoro-5-hydrazinylpyridine (also known as 5-Fluoro-2-hydrazinopyridine) has emerged as a critical building block. Its structure, which marries a reactive hydrazine moiety with an electron-deficient fluoropyridine ring, offers a versatile platform for synthesizing complex molecules.[3]

The strategic incorporation of a fluorine atom is a well-established method in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][4] The fluorine atom in the 5-position of the pyridine ring exerts a significant electron-withdrawing effect, influencing the reactivity of the entire molecule.[3] This, combined with the nucleophilic character of the hydrazine group, makes this compound a valuable intermediate for constructing a wide array of biologically active compounds, particularly in the development of kinase inhibitors and other targeted therapies.[1][5] This guide provides an in-depth examination of its properties, synthesis, reactivity, and safe handling for professionals in research and development.

Physicochemical and Computational Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 145934-90-3 | [6][7] |

| Molecular Formula | C₅H₆FN₃ | [6][7][8] |

| Molecular Weight | 127.12 g/mol | [6][7][8] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | ~145-149 °C | [3] |

| Boiling Point | 182°C to 247.3°C (at 760 mmHg) | [7][9][10] |

| Purity | Typically ≥97% | [6][11] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol and dichloromethane. | [3] |

| Storage | 2-8°C, protect from light, store in a dry, sealed place. | [6][7][9] |

| SMILES | NNC1=NC=C(F)C=C1 | [6] |

| InChIKey | XGEZFYOWXLYYNM-UHFFFAOYSA-N | [8][11] |

| Topological Polar Surface Area (TPSA) | 54.17 Ų | [6] |

| logP | -0.0718 | [6] |

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated precursor with a hydrazine source. This approach is favored for its directness and scalability.

Rationale for Synthesis Strategy

The choice of 5-fluoro-2-halopyridine (typically chloro- or bromo-) as the starting material is strategic. The fluorine at the 5-position and the nitrogen in the ring activate the 2-position towards nucleophilic attack, making the displacement of the halogen by hydrazine favorable.[3] Hydrazine hydrate is used in excess to maximize the yield of the desired monosubstituted product and minimize the formation of dimeric byproducts.[12] The reaction is typically performed in a suitable solvent at elevated temperatures to ensure a reasonable reaction rate.[3][13]

Visual Workflow: Synthesis to Purification

Caption: General workflow for synthesis and purification.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-fluoro-2-chloropyridine (1.0 eq).

-

Reagent Addition: Add a suitable solvent such as ethanol, followed by the slow addition of hydrazine hydrate (typically 5-10 eq.). The use of a significant excess of hydrazine hydrate is crucial to drive the reaction to completion and prevent side reactions.[12][13]

-

Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 24-48 hours.[13] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate (3x volumes).[13]

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[13]

-

Purification: The crude material is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ether/hexane) to afford the final product as a solid.[3][13]

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[7][14]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Chemical Structure and Reactive Sites

Caption: Structure of this compound.

-

The Hydrazine Group: This is the primary site of reactivity. The terminal -NH₂ is a potent nucleophile that readily participates in condensation reactions with aldehydes and ketones to form hydrazones. These intermediates can then be used in a variety of cyclization reactions to build more complex heterocyclic systems, a common strategy in pharmaceutical synthesis.[3]

-

The Fluoropyridine Ring: The fluorine atom is generally stable and not easily displaced in subsequent reactions. Its main role is to modify the electronic properties of the molecule, enhancing its stability and influencing its interaction with biological targets.[2][3]

Role as a Key Intermediate

This compound serves as a crucial starting material in multi-step syntheses. For example, it is a documented precursor in the synthesis of novel MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors, which are being investigated for applications in oncology and immunology.[5] The typical synthetic pathway involves reacting this compound with a suitable carbonyl-containing compound to build the core scaffold of the target drug molecule.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Identification

Based on available data, the compound presents the following hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8] (H302, H312, H332)

-

Skin Irritation: Causes skin irritation.[8] (H315)

-

Eye Irritation: Causes serious eye irritation.[8] (H319)

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16]

-

Exposure Response:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]

-

Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[16][17]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[15][17]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[16]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[6][17]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique combination of a reactive hydrazine group and a property-modulating fluoropyridine core provides chemists with a reliable and versatile building block for the synthesis of complex, high-value therapeutic candidates. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for leveraging its full potential in advancing pharmaceutical research and development.

References

-

ChemWhat. (n.d.). 2(1H)-Pyridinone,5-fluoro-,hydrazone(9CI) CAS#: 145934-90-3. Retrieved January 6, 2026, from [Link]

-

Alchemist-chem. (n.d.). 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China. Retrieved January 6, 2026, from [Link]

-

Chemsrc. (n.d.). 2-Fluoro-5-hydrazinopyridine | CAS#:940958-93-0. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 5-Fluoro-2-hydrazinylpyridine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Wilsily, A., et al. (n.d.). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). WO2025003414A1 - Malt1 inhibitors.

-

ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved January 6, 2026, from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 145934-90-3 | 5-Fluoro-2-hydrazinylpyridine. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

Arctom Scientific. (n.d.). CAS NO. 1438599-61-1 | this compound hydrochloride. Retrieved January 6, 2026, from [Link]

-

Ghorab, M. M., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2025003414A1 - Malt1 inhibitors - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. CAS 145934-90-3 | 5-Fluoro-2-hydrazinylpyridine - Synblock [synblock.com]

- 8. 5-Fluoro-2-hydrazinylpyridine | C5H6FN3 | CID 19916786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 145934-90-3 | CAS DataBase [m.chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. (5-Fluoro-pyridin-2-yl)-hydrazine | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]

- 14. 1438599-61-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

The Ascendant Therapeutic Potential of 2-Fluoro-5-hydrazinylpyridine Derivatives: A Technical Guide to Their Biological Activity

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus, a cornerstone in medicinal chemistry, continues to yield novel derivatives with significant therapeutic promise. Among these, compounds derived from the 2-fluoro-5-hydrazinylpyridine scaffold have emerged as a particularly compelling class, demonstrating a broad spectrum of biological activities. The strategic incorporation of a fluorine atom and a reactive hydrazinyl group imparts unique physicochemical properties, leading to potent anticancer, antimicrobial, and enzyme inhibitory effects. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of novel this compound derivatives, offering a valuable resource for the scientific community engaged in the discovery and development of next-generation therapeutics.

Introduction: The Strategic Advantage of the this compound Scaffold

The enduring interest in pyridine-based compounds stems from their presence in numerous natural products and FDA-approved drugs. The this compound scaffold is a testament to the power of rational drug design, where specific structural modifications are introduced to enhance biological activity and overcome existing therapeutic challenges.

The introduction of a fluorine atom at the 2-position of the pyridine ring is a key strategic choice. Fluorine's high electronegativity and small size can significantly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and metabolic stability. This can lead to improved cell permeability, enhanced binding affinity to biological targets, and reduced susceptibility to metabolic degradation, ultimately improving the pharmacokinetic profile of the drug candidate.

The hydrazinyl (-NHNH2) group at the 5-position serves as a versatile synthetic handle and a crucial pharmacophoric element. Its nucleophilic nature allows for the facile synthesis of a diverse library of derivatives, most notably hydrazones and Schiff bases, through condensation with various aldehydes and ketones.[1][2] This synthetic tractability is invaluable in structure-activity relationship (SAR) studies, enabling the systematic exploration of how different substituents impact biological efficacy. Furthermore, the hydrazone linkage itself is often critical for biological activity, participating in key interactions with target enzymes or receptors.

This guide will delve into the synthesis of these promising derivatives and explore their significant anticancer and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights.

Synthetic Pathways to Novel this compound Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the core scaffold, followed by the introduction of diverse functionalities.

Synthesis of the this compound Intermediate

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-fluoropyridine or 2,5-difluoropyridine, with hydrazine hydrate.

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-chloro-5-fluoropyridine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add hydrazine hydrate (2.0-3.0 eq).

-

The reaction mixture is heated to reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis of Schiff Base and Hydrazone Derivatives

The versatile hydrazinyl group of the core scaffold allows for the straightforward synthesis of a wide array of Schiff bases and hydrazones.

Experimental Protocol: General Synthesis of this compound Schiff Bases/Hydrazones

-

A solution of this compound (1.0 eq) in a suitable solvent like ethanol or methanol is prepared.

-

To this solution, the desired aldehyde or ketone (1.0-1.2 eq) is added, along with a catalytic amount of an acid, such as glacial acetic acid.

-

The reaction mixture is stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid product is washed with a cold solvent (e.g., ethanol) and dried under vacuum to afford the purified Schiff base or hydrazone derivative.

Anticancer Activity: A Multi-pronged Attack on Malignancy

A significant body of research has highlighted the potent anticancer properties of this compound derivatives against a range of human cancer cell lines. These compounds often exhibit low micromolar to nanomolar IC50 values and employ multiple mechanisms to induce cancer cell death.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of these novel derivatives are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 16.61 | [3] |

| Derivative B | HepG2 (Liver) | 14.32 | [3] |

| Derivative C | A549 (Lung) | Potent Activity | [4] |

| Derivative D | HCT-116 (Colon) | Potent Activity | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition

The anticancer activity of this compound derivatives is often mediated by the induction of apoptosis, or programmed cell death, and the inhibition of key enzymes involved in cancer cell proliferation and survival.

3.2.1. Induction of Apoptosis

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like p53 and JNK, and the activation of caspases.[6][7] The extrinsic pathway is initiated by the activation of death receptors on the cell surface, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

3.2.2. Enzyme Inhibition

Many this compound derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. Tyrosine kinases, in particular, are attractive targets for cancer therapy.[8] The inhibition of these kinases can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. Some derivatives have also shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3]

| Enzyme Target | Compound ID | IC50 (nM) | Reference |

| Tyrosine Kinase | Derivative E | Potent Inhibition | [3] |

| CDK2 | Derivative F | Potent Inhibition | [3] |

| EGFR | Derivative G | 82.8 | [5] |

| VEGFR-2 | Derivative H | 232 | [9][10] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Antibacterial and Antifungal Spectrum

The antimicrobial activity of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

| Microorganism | Strain | Compound ID | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | Derivative I | Moderate Activity | [1][2] |

| Escherichia coli | Gram-negative | Derivative J | Moderate Activity | [1][2] |

| Candida albicans | Fungus | Derivative K | Good Activity | [11] |

| Aeromonas species | Gram-negative | Fluoro-derivative | High Activity | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation, but several possibilities exist. The chelation of essential metal ions, inhibition of key microbial enzymes such as DNA gyrase, and disruption of cell membrane integrity are all plausible modes of action.[13] The structural diversity that can be achieved with this scaffold allows for the fine-tuning of activity against specific microbial targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced through the hydrazone linkage. SAR studies have revealed several key trends:

-

Aromatic and Heterocyclic Substituents: The presence of aromatic or heterocyclic rings on the hydrazone moiety often enhances both anticancer and antimicrobial activity.[14][15]

-

Electron-Withdrawing and -Donating Groups: The electronic properties of substituents on the aromatic ring can significantly influence activity. Electron-withdrawing groups (e.g., -NO2, -Cl, -F) have been shown to favor anticancer activity and DNA binding.[4]

-

Positional Isomerism: The position of substituents on the aromatic ring can also play a crucial role in determining the potency and selectivity of the compounds.[14]

Conclusion and Future Directions

Novel this compound derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their synthetic accessibility, coupled with their significant anticancer and antimicrobial properties, makes them attractive candidates for further development. Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways to fully elucidate their mode of action.

-

In Vivo Efficacy: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential in a physiological setting.

-

Combating Resistance: Exploring the efficacy of these compounds against a broader range of drug-resistant cancer cell lines and microbial pathogens.

The continued exploration of the this compound scaffold holds great promise for the discovery of novel therapeutic agents that can address the pressing challenges in oncology and infectious diseases.

References

- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (URL not available)

-

Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide. PubMed. ([Link])

- Synthesis and Anti-Microbial Activity of Novel Hydrazide Schiff Bases. (URL not available)

-

Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. MDPI. ([Link])

-

Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Spandidos Publications. ([Link])

- Design, Synthesis, and Antimicrobial Profiling of Novel Schiff Base Metal (II) Complexes. (URL not available)

- Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. (URL not available)

-

Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies. PubMed. ([Link])

-

Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis. National Institutes of Health. ([Link])

-

Synthesis, characterization, and biological properties of novel Schiff bases containing pentafluorophenyl hydrazine. PubMed. ([Link])

-

In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. PubMed. ([Link])

-

Novel 2,6-disubstituted pyridine hydrazones: Synthesis, anticancer activity, docking studies and effects on caspase-3-mediated apoptosis. ResearchGate. ([Link])

-

A New Benzo[16]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI. ([Link])

-

Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology. ([Link])

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. ([Link])

-

Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents. MDPI. ([Link])

-

Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. ([Link])

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. SpringerLink. ([Link])

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. ([Link])

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. ([Link])

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. National Institutes of Health. ([Link])

-

(PDF) Design, synthesis and docking studies of new hydrazinyl-thiazole derivatives as anticancer and antimicrobial agents. ResearchGate. ([Link])

-

Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. MDPI. ([Link])

-

Antimicrobial Activity Of Some New Hydrazino Triazine-Thione Derivative Compounds. IJRAR (International Journal of Research and Analytical Reviews). ([Link])

-

Antimicrobial Activity of Some Steroidal Hydrazones. MDPI. ([Link])

-

Synthesis, Characterization, Theoretical and Experimental Anticancer Evaluation of Novel Cocrystals of 5-Fluorouracil and Schiff Bases against SW480 Colorectal Carcinoma. National Institutes of Health. ([Link])

-

Molecular Mechanisms of Cytotoxicity and Apoptosis Induced by Inorganic Fluoride. ResearchGate. ([Link])

-

Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. MDPI. ([Link])

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health. ([Link])

-

Novel 5-fluorouracil complexes of Zn(ii) with pyridine-based ligands as potential anticancer agents. Royal Society of Chemistry. ([Link])

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. ([Link])

-

(PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. ([Link])

-

Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities. ResearchGate. ([Link])

-

Tyrosine kinase inhibitors included in the database used for the comparative evaluation of the web servers. ResearchGate. ([Link])

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. ([Link])

-

Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Semantic Scholar. ([Link])

-

Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents. PubMed. ([Link])

-

Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI. ([Link])

Sources

- 1. Synthesis and Anti-Microbial Activity of Novel Hydrazide Schiff Bases [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis of Dihydrazones as Potential Anticancer and DNA Binding Candidates: A Validation by Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrar.org [ijrar.org]

- 13. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 14. Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antimicrobial Profiling of Novel Schiff Base Metal (II) Complexes: Structural Characterization and Structure, American Journal of Applied Chemistry, Science Publishing Group [sciencepg.com]

2-Fluoro-5-hydrazinylpyridine: A Strategic Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide:

Executive Summary: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 2-Fluoro-5-hydrazinylpyridine has emerged as a highly valuable intermediate, uniquely combining three critical features for medicinal chemistry: a biologically prevalent pyridine core, the modulating effects of a fluorine substituent, and the synthetic versatility of a hydrazinyl group. This guide provides an in-depth analysis of the synthesis, reactivity, and core applications of this compound, with a particular focus on its proven utility in the development of potent kinase inhibitors. We will explore the chemical principles that underpin its reactivity, provide detailed experimental protocols for its synthesis and derivatization, and present its application in the construction of privileged heterocyclic scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction: The Convergence of Three Privileged Motifs

The success of a small molecule drug candidate is intricately linked to its physicochemical and pharmacokinetic properties. Medicinal chemists continually seek scaffolds and functional groups that can predictably and favorably influence these characteristics. This compound stands out as an exemplary reagent because it integrates three motifs of high value in drug design.

-

The Pyridine Scaffold: The six-membered, nitrogen-containing pyridine ring is a ubiquitous core structure in pharmaceuticals.[1] Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility make it a staple in the design of molecules targeting a vast array of biological targets.[1]

-

The Fluorine Advantage: The incorporation of fluorine into drug candidates is a well-established strategy to enhance therapeutic properties.[2][3] Due to its high electronegativity and minimal steric footprint, fluorine can significantly improve metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups to optimize target engagement, and increase binding affinity through favorable electrostatic interactions.[3][4][5][6]

-

The Hydrazine Synthetic Handle: The hydrazinyl (-NHNH₂) moiety is a powerful and versatile functional group in organic synthesis.[7] It serves as a potent nucleophile and a key precursor for the construction of numerous nitrogen-containing heterocycles, such as pyrazoles, triazoles, and pyridazines, which are themselves core components of many bioactive compounds.[7][8][9]

The combination of these three elements in a single, readily accessible molecule makes this compound a strategic asset for constructing complex and diverse compound libraries with a high potential for biological activity.

Physicochemical Properties and Reactivity Analysis

A thorough understanding of the molecule's electronic nature is critical to exploiting its synthetic potential.

| Property | Value | Reference(s) |

| Chemical Name | 5-Fluoro-2-hydrazinylpyridine | [10] |

| Synonyms | (5-Fluoropyridin-2-yl)hydrazine | [10] |

| CAS Number | 145934-90-3 | [10][11] |

| Molecular Formula | C₅H₆FN₃ | [10][11] |

| Molecular Weight | 127.12 g/mol | [10][11] |

| Appearance | White to off-white solid/crystalline powder | [12] |

Core Reactivity Insights

The synthetic utility of this compound is governed by two primary features: the reactivity of the pyridine ring and the nucleophilicity of the hydrazine group. The key to its application lies in leveraging the hydrazine moiety for constructive reactions while the fluorine atom serves as a permanent, property-modulating feature of the final product.

The precursor, typically a 2-halopyridine, is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom polarizes the C2 position, making it highly electrophilic and susceptible to attack by nucleophiles like hydrazine. Notably, the reactivity of a 2-fluoropyridine in SNAr reactions is significantly greater than its chloro-analogue; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[13][14][15] This enhanced reactivity allows for milder reaction conditions, which improves functional group tolerance during synthesis.

Caption: Key functional motifs of this compound.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the SNAr reaction between a suitable 2,5-dihalopyridine precursor and hydrazine. The higher lability of the halogen at the C2 position ensures high regioselectivity.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,5-Difluoropyridine

This protocol is adapted from procedures described in the patent literature and represents a standard method for this transformation.[16]

Materials:

-

2,5-Difluoropyridine (1.0 eq)

-

Hydrazine monohydrate (~3.0 eq)

-

n-Propanol (solvent, ~15 mL per gram of starting material)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-difluoropyridine and n-propanol. Stir until the starting material is fully dissolved.

-

Addition of Hydrazine: Carefully add hydrazine monohydrate to the solution. The reaction is typically exothermic, so controlled addition may be necessary for larger-scale reactions.

-

Reaction: Heat the reaction mixture to reflux (approx. 97 °C) and maintain for 4-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent (n-propanol) under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between dichloromethane and water.

-

Separate the organic layer. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude solid can be purified by recrystallization or column chromatography on silica gel if necessary to yield this compound as a solid.

Core Application: Synthesis of Pyrazolopyridine-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of fused heterocyclic systems for kinase inhibition. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.[17] Pyrazolopyridine scaffolds are privileged structures in kinase inhibitor design, acting as ATP-competitive inhibitors by mimicking the hinge-binding interactions of the native ligand.[18]

The synthesis of a pyrazolo[1,5-a]pyridine core is readily achieved through a cyclocondensation reaction between the hydrazinylpyridine and a suitable 1,3-dielectrophile, such as a β-ketoester.

Caption: Workflow for synthesis of a pyrazolopyridine kinase inhibitor core.

Example Protocol: Synthesis of a Model 6-Fluoro-2-methylpyrazolo[1,5-a]pyridine

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Ethanol (solvent)

-

Acetic acid (catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

-

Reagent Addition: Add ethyl acetoacetate followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

This core can then be further functionalized through standard cross-coupling or substitution reactions to generate libraries of potential kinase inhibitors.

| Kinase Inhibitor Scaffold | Target Kinase(s) | Significance | Reference(s) |

| Pyrazolo[1,5-a]pyridine | RET, VEGFR | Core of the FDA-approved drug Selpercatinib for cancers with RET alterations. | [18] |

| Pyrazolo[4,3-c]pyridine | ERK1/2 | Potent and selective inhibitors developed for oncology targets. | [18] |

| Pyrazolo[3,4-b]pyridine | Multiple (CDKs, SRC, etc.) | One of the most common pyrazolopyridine isomers explored in kinase inhibitor design. | [18] |

Broader Synthetic Utility and Future Outlook

While its role in kinase inhibitor synthesis is prominent, the applications of this compound are not limited to this area. The reactive hydrazine group can participate in a wide range of transformations to access other important heterocyclic families.

-

Triazolopyridines: Reaction with orthoesters or similar one-carbon synthons can lead to the formation of triazolo[4,3-a]pyridine derivatives.

-

Hydrazide-Hydrazones: Condensation with aldehydes and ketones yields hydrazones, which are not only valuable synthetic intermediates but also a class of compounds known to possess diverse biological activities, including anticancer and antimicrobial properties.[8][19][20]

-

Pyridopyridazines: Cyclization with 1,4-dicarbonyl systems can be used to construct fused pyridazine ring systems.

This compound is a quintessential example of a modern medicinal chemistry building block. It provides a robust and reliable entry point to synthetically elaborate the privileged fluorinated pyridine scaffold. Its demonstrated success in the generation of high-value therapeutic candidates, particularly kinase inhibitors, underscores its importance.

Future applications will likely see this building block utilized in the development of molecules for new target classes. Its capacity for rigid, heterocyclic scaffold formation makes it an ideal starting point for designing covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular glues, where precise three-dimensional orientation is critical for function. As the demand for novel, drug-like molecules continues to grow, the strategic application of versatile and property-rich intermediates like this compound will remain a cornerstone of successful drug discovery programs.

References

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014). ACS Publications. [Link]

-

Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery | Organic Process Research & Development. (n.d.). ACS Publications. [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2005). ResearchGate. [Link]

-

Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC. (2012). National Institutes of Health. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2011). National Institutes of Health. [Link]

- Fluoro-alkylhydrazines - US3867451A. (n.d.).

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. (2023). National Institutes of Health. [Link]

-

5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China. (n.d.). Alchemist-chem. [Link]

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.).

-

Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. (2023). ResearchGate. [Link]

-

How to prepare 4-hydrazino pyridine? (2016). ResearchGate. [Link]

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (n.d.).

-

5-Fluoro-2-hydrazinylpyridine | C5H6FN3 | CID 19916786. (n.d.). PubChem @ NIH. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2023). Semantic Scholar. [Link]

- US20060047124A1 - Process for preparing 2-aminopyridine derivatives. (n.d.).

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers. [Link]

- CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.).

-

Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. (2021). Biointerface Research in Applied Chemistry. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2023). RSC Publishing. [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (2022). National Institutes of Health. [Link]

-

2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. (n.d.). PubChem @ NIH. [Link]

-

2-Fluoropyridine | C5H4FN | CID 9746. (n.d.). PubChem @ NIH. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2023). RSC Publishing. [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed. [Link]

-

Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. (2021). MDPI. [Link]

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). PubMed. [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). PubMed Central @ NIH. [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-Fluoro-2-hydrazinylpyridine | C5H6FN3 | CID 19916786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 145934-90-3 | 5-Fluoro-2-hydrazinylpyridine - Synblock [synblock.com]

- 12. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 13. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 17. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Role and Potential Mechanism of Action of 2-Fluoro-5-hydrazinylpyridine in Biological Systems

This guide provides a comprehensive technical overview of 2-Fluoro-5-hydrazinylpyridine, a key heterocyclic building block in modern medicinal chemistry. While direct studies on the specific mechanism of action of this compound in biological systems are not extensively documented, this paper will elucidate its well-established role as a synthetic intermediate and explore its potential biological activities based on its structural motifs and the known pharmacology of the molecules it helps create. We will delve into its chemical properties, its strategic use in the synthesis of bioactive compounds, and hypothesize potential mechanisms of interaction with biological targets.

Introduction and Physicochemical Properties

This compound is a fluorinated pyridine derivative with a reactive hydrazine functional group. The presence of the fluorine atom and the hydrazine moiety imparts unique chemical properties that are highly valuable in drug design and development.[1] The fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and modulate the basicity of the pyridine ring.[2] The hydrazine group is a versatile functional group that can participate in a variety of chemical reactions to form more complex molecular architectures.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₆FN₃ | [3][4] |

| Molecular Weight | 127.12 g/mol | [3][4] |

| CAS Number | 145934-90-3 | [3][4] |

| Appearance | Solid (usually white to off-white) | [1] |

| Melting Point | ~145-149 °C | [1] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [1] |

Role as a Synthetic Intermediate in Drug Discovery

The primary and well-documented role of this compound is as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its bifunctional nature allows for the construction of diverse molecular scaffolds.

Formation of Hydrazones

The hydrazine group readily reacts with aldehydes and ketones to form hydrazones.[5] This reaction is a cornerstone of combinatorial chemistry and is used to generate large libraries of compounds for biological screening. Hydrazones themselves are a class of compounds known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[5][6]

Caption: Reaction of this compound with an aldehyde or ketone to form a hydrazone derivative.

Synthesis of Fused Heterocyclic Systems

The hydrazine and pyridine functionalities can be utilized in cyclization reactions to construct fused heterocyclic systems, such as triazolopyridines and pyrazolopyridines. These scaffolds are present in many approved drugs and clinical candidates.

Potential Mechanisms of Action

While this compound is primarily used as a building block, its inherent reactivity suggests potential for direct biological activity. The following sections outline hypothetical mechanisms of action based on its chemical structure and the known activities of related compounds.

Enzyme Inhibition

Hydrazine-containing compounds are known to be inhibitors of certain enzymes, most notably monoamine oxidases (MAOs).[7] MAOs are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[7] The hydrazine group of this compound could potentially interact with the flavin cofactor of MAO, leading to irreversible inhibition.

Caption: Hypothetical irreversible inhibition of MAO by this compound.

It is also plausible that this compound could inhibit other classes of enzymes. The pyridine ring could act as a scaffold for binding within an active site, while the hydrazine group could form covalent bonds with susceptible amino acid residues or cofactors.

Formation of Bioactive Hydrazones in vivo

As previously mentioned, hydrazones exhibit a wide range of biological activities.[5][6] It is conceivable that this compound, if administered directly, could react with endogenous aldehydes and ketones (e.g., pyridoxal phosphate, a form of vitamin B6) to form bioactive hydrazones in vivo. This would represent a prodrug-like mechanism of action.

Use in the Synthesis of Marketed Drugs and Clinical Candidates

The true testament to the utility of this compound is its incorporation into the synthetic routes of various pharmaceuticals. While the final drug's mechanism of action is not directly attributable to the starting material, it highlights the importance of this building block in accessing specific, biologically active chemical space. For example, it is a key intermediate in the synthesis of certain kinase inhibitors used in oncology.[1] The fluorine substitution at the 5-position of the pyridine ring is often crucial for achieving the desired potency and pharmacokinetic profile of the final drug.[2]

Experimental Protocols for Investigating Biological Activity

To empirically determine the mechanism of action of this compound, a series of well-established experimental protocols would be necessary.

Enzyme Inhibition Assays

Objective: To screen for inhibitory activity against a panel of enzymes, particularly MAO-A and MAO-B.

Methodology:

-

Enzyme Preparation: Obtain purified recombinant human MAO-A and MAO-B.

-

Assay Principle: Utilize a fluorometric assay that measures the production of hydrogen peroxide, a byproduct of MAO activity.

-

Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, combine the enzyme, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and the test compound. c. Incubate at 37°C for a defined period. d. Add a reagent that reacts with hydrogen peroxide to produce a fluorescent signal (e.g., Amplex Red). e. Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular Viability Assays

Objective: To assess the cytotoxic effects of this compound on various cell lines.

Methodology:

-

Cell Culture: Culture a panel of human cell lines (e.g., cancer cell lines, normal cell lines).

-

Assay Principle: Use a colorimetric assay (e.g., MTT or WST-1) that measures the metabolic activity of viable cells.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. c. Add the assay reagent and incubate until a color change is observed. d. Measure the absorbance using a plate reader.

-

Data Analysis: Determine the CC₅₀ (half-maximal cytotoxic concentration) for each cell line.

Safety and Toxicology

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[3] Due to its reactivity, appropriate personal protective equipment should be used when handling this compound.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Conclusion

This compound is a valuable and versatile synthetic intermediate in the field of medicinal chemistry. Its unique chemical properties, stemming from the fluorinated pyridine ring and the reactive hydrazine group, make it an important building block for the synthesis of a wide array of biologically active compounds. While its own mechanism of action in biological systems has not been a primary focus of research, its chemical nature suggests the potential for enzyme inhibition and the in vivo formation of bioactive hydrazones. Further investigation is warranted to fully elucidate the direct biological effects of this compound.

References

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

- Fluoro-alkylhydrazines.

-

5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China. Alchemist-chem. [Link]

-

5-Fluoro-2-hydrazinylpyridine | C5H6FN3 | CID 19916786. PubChem. [Link]

- Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

- Process for preparing 2-aminopyridine derivatives.

- Synthetic process for 2-hydrazinylpyridine derivative.

-

Biological Activities of Hydrazone Derivatives. PubMed Central. [Link]

-

A review exploring biological activities of hydrazones. PubMed Central. [Link]

-

Biologically active and practically useful 2-hydrazinylpyridines. ResearchGate. [Link]

-

Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PubMed Central. [Link]

-

Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications. [Link]

-

2-Hydrazinopyridine | C5H7N3 | CID 78645. PubChem. [Link]

Sources

- 1. 5-Fluoro-2-hydrazinopyridine | Chemical Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Fluoro-2-hydrazinylpyridine | C5H6FN3 | CID 19916786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 145934-90-3 | 5-Fluoro-2-hydrazinylpyridine - Synblock [synblock.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Fluoro-5-hydrazinylpyridine: A Technical Guide for Researchers

Introduction

Molecular Structure and Its Spectroscopic Implications

The structure of 2-Fluoro-5-hydrazinylpyridine, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. The pyridine ring provides a rigid scaffold with aromatic protons and carbons, while the fluorine atom and the hydrazinyl group introduce specific electronic effects and vibrational modes that are readily detectable by various spectroscopic techniques. Understanding the interplay of these structural features is key to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and potentially ¹⁹F NMR would provide a wealth of information regarding the connectivity and chemical environment of each atom.

Expert Insights: Causality Behind Experimental Choices

The choice of deuterated solvent is critical in NMR experiments. For this compound, a common choice would be deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons (like those on the hydrazinyl group) as it can slow down the exchange rate and allow for their observation. The choice of a 400 or 500 MHz spectrometer is standard for achieving good signal dispersion, which is particularly important in the aromatic region where proton signals can be crowded.[1]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrument Setup:

-

Use a 400 or 500 MHz NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-170 ppm for pyridine derivatives).[2]

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydrazinyl protons. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the fluorine atom will cause the ring protons to appear at lower field (higher ppm values).[2] The hydrazinyl protons are exchangeable and may appear as broad signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.2 - 7.4 | Doublet of doublets (dd) | JH3-H4 ≈ 8-9 Hz, JH3-F ≈ 3-4 Hz |

| H-4 | 7.6 - 7.8 | Triplet of doublets (td) or multiplet | JH4-H3 ≈ 8-9 Hz, JH4-H6 ≈ 2-3 Hz, JH4-F ≈ 9-10 Hz |

| H-6 | 8.0 - 8.2 | Doublet (d) | JH6-H4 ≈ 2-3 Hz |

| -NH₂ | 4.0 - 5.0 (broad) | Singlet (s) | N/A |

| -NH- | 7.5 - 8.5 (broad) | Singlet (s) | N/A |

Note: Chemical shifts are predictions and can be influenced by solvent and concentration. The signals for the hydrazinyl protons (-NH₂ and -NH-) are expected to be broad and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to or near the electronegative nitrogen and fluorine atoms will be shifted downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-F) | 155 - 165 (d, ¹JC-F ≈ 230-250 Hz) |

| C-3 | 115 - 125 (d, ²JC-F ≈ 20-25 Hz) |

| C-4 | 135 - 145 (d, ³JC-F ≈ 5-10 Hz) |

| C-5 (C-NHNH₂) | 140 - 150 |

| C-6 | 145 - 155 (d, ⁴JC-F ≈ 2-4 Hz) |

Note: The carbon attached to fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JC-F). Other carbons will show smaller couplings to fluorine.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the N-H, C-H, C=N, C=C, and C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Predicted IR Spectral Data

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (hydrazinyl) | 3200 - 3400 | Medium-Strong, often two bands for -NH₂ |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| C=N and C=C stretch (pyridine ring) | 1500 - 1600 | Medium-Strong |

| N-H bend (hydrazinyl) | 1580 - 1650 | Medium |

| C-F stretch | 1200 - 1300 | Strong |

| C-N stretch | 1250 - 1350 | Medium |